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Compound of Interest |

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-
Compound Name:

N-methylpropan-1-amine
CAS No.: 936939-86-5

Cat. No.: B1502026

Get Quote

Introduction: The Pyrazole Core and the Strategic
Imperative of N-Alkylation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a
cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique electronic properties, ability
to act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), and structural rigidity
make it a "privileged scaffold” in drug discovery.[2][6] A vast number of approved drugs,
targeting a wide array of diseases from inflammation to cancer, incorporate this versatile core.

[2]14]

However, the unsubstituted N-H of the pyrazole ring often presents challenges in drug
development, including potential metabolic liabilities and suboptimal physicochemical
properties. N-alkylation, the process of introducing an alkyl substituent onto one of the ring's
nitrogen atoms, is a fundamental and powerful strategy to overcome these limitations and fine-
tune biological activity. This modification can profoundly impact a molecule's potency,
selectivity, and pharmacokinetic profile by:
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e Modulating Lipophilicity: Influencing solubility, membrane permeability, and plasma protein
binding.

» Exploring Binding Pockets: Introducing new van der Waals or hydrophobic interactions with
the target protein.

» Blocking Metabolism: Preventing N-dealkylation or other metabolic transformations at that

position.

e Controlling Tautomerism and Regiochemistry: Directing the orientation of other substituents
and influencing the overall molecular conformation.[2][7]

This guide provides a comparative analysis of the structure-activity relationships of N-alkylated
pyrazoles across different therapeutic targets, supported by experimental data and detailed
protocols for their synthesis and evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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